molecular formula C14H19N3O B12936942 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline CAS No. 88138-75-4

3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline

Cat. No.: B12936942
CAS No.: 88138-75-4
M. Wt: 245.32 g/mol
InChI Key: ZISYGSWYUJVPED-UHFFFAOYSA-N
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Description

3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is a compound that features an imidazole ring, a pentyl chain, and an aniline group. Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the aniline group. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted aniline derivatives .

Scientific Research Applications

3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound can also interact with cellular membranes, altering their properties and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-(1H-imidazol-1-yl)pentyl)oxy)aniline is unique due to its specific combination of an imidazole ring, a pentyl chain, and an aniline group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

88138-75-4

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-(5-imidazol-1-ylpentoxy)aniline

InChI

InChI=1S/C14H19N3O/c15-13-5-4-6-14(11-13)18-10-3-1-2-8-17-9-7-16-12-17/h4-7,9,11-12H,1-3,8,10,15H2

InChI Key

ZISYGSWYUJVPED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)N

Origin of Product

United States

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